molecular formula C13H11BrN4 B13867255 2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B13867255
M. Wt: 303.16 g/mol
InChI Key: YCQIWFQDAPNLSD-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by the presence of a bromophenyl group at the 2-position, a methyl group at the 5-position, and an amine group at the 7-position of the pyrazolo[1,5-a]pyrimidine core. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromoaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyrazolopyrimidine compound . The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a base such as sodium ethoxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for scaling up the synthesis while maintaining product purity and consistency .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine include other pyrazolopyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl group enhances its reactivity and potential for further functionalization, making it a versatile scaffold in drug discovery and development .

Properties

Molecular Formula

C13H11BrN4

Molecular Weight

303.16 g/mol

IUPAC Name

2-(4-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C13H11BrN4/c1-8-6-12(15)18-13(16-8)7-11(17-18)9-2-4-10(14)5-3-9/h2-7H,15H2,1H3

InChI Key

YCQIWFQDAPNLSD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)N)C3=CC=C(C=C3)Br

Origin of Product

United States

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